7-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride
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Overview
Description
7-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine familyThe imidazo[1,2-a]pyridine scaffold is recognized for its wide range of biological activities and is often used as a core structure in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridine with bromoacetaldehyde diethyl acetal, followed by cyclization and chlorination steps . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, thiols, and alcohols for substitution reactions. Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used for oxidation and reduction reactions . The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
7-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the modifications made to the core structure .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, which serves as the core structure for many derivatives.
2-(Chloromethyl)imidazo[1,2-a]pyridine: A similar compound without the bromine substitution.
7-Bromoimidazo[1,2-a]pyridine: A compound with only the bromine substitution.
Uniqueness
7-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its reactivity and biological activity.
Properties
IUPAC Name |
7-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2.ClH/c9-6-1-2-12-5-7(4-10)11-8(12)3-6;/h1-3,5H,4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIYBIHDWXPCPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Br)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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